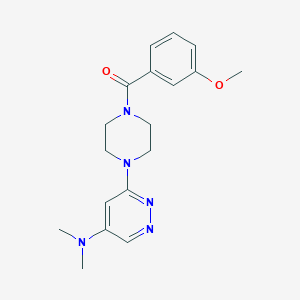

(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone

Description

Propriétés

IUPAC Name |

[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-21(2)15-12-17(20-19-13-15)22-7-9-23(10-8-22)18(24)14-5-4-6-16(11-14)25-3/h4-6,11-13H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCNIAOSOXITSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary targets of (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone, also known as DMPP, are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions.

Mode of Action

DMPP interacts with AChE and BChE by inhibiting their activity. This inhibition increases the levels of acetylcholine, which is deficient in certain neurodegenerative diseases. The compound with the best AChE activity was found to show competitive inhibition.

Biochemical Pathways

By inhibiting AChE and BChE, DMPP affects the cholinergic transmission pathway. This pathway is associated with cognitive functions and is often impaired in neurodegenerative diseases like Alzheimer’s disease. The increase in acetylcholine levels due to AChE and BChE inhibition can help alleviate the symptoms of these diseases.

Result of Action

The inhibition of AChE and BChE by DMPP results in increased acetylcholine levels. This increase can help improve cognitive functions that are often impaired in neurodegenerative diseases. The specific molecular and cellular effects of DMPP’s action would depend on the context of its use, such as the disease being treated and the patient’s overall health status.

Activité Biologique

The compound (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone, also known by its IUPAC name, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 339.44 g/mol. The structure features a piperazine ring, a dimethylamino group attached to a pyridazine moiety, and a methoxyphenyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.44 g/mol |

| IUPAC Name | (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone |

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that similar compounds often act as inhibitors of key enzymes and receptors involved in cell signaling and proliferation.

- Inhibition of Dihydrofolate Reductase (DHFR) : Compounds with similar structures have demonstrated high affinity for DHFR, an enzyme crucial for DNA synthesis. Inhibition of DHFR leads to reduced availability of tetrahydrofolate, impairing nucleotide synthesis and ultimately resulting in cell apoptosis .

- Kinase Inhibition : The compound may also exhibit kinase inhibitory properties. Kinases are pivotal in numerous signaling pathways; thus, their inhibition can affect cellular growth and differentiation processes .

- Anxiolytic Effects : Some derivatives have shown potential anxiolytic effects in animal models, suggesting that this compound could influence neurotransmitter systems, particularly those involving serotonin or dopamine pathways .

Biological Activity Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone.

Case Study 1: Antitumor Activity

A study highlighted that pyridazine derivatives exhibited significant antitumor activity against various cancer cell lines by inducing apoptosis through the inhibition of DHFR . The structural similarity suggests that our compound may possess similar antitumor properties.

Case Study 2: Neuropharmacological Effects

Research on related piperazine derivatives indicated potential neuropharmacological effects, such as anxiolytic properties with minimal side effects on motor functions. These findings support the hypothesis that our compound could be investigated for treating anxiety disorders .

Applications De Recherche Scientifique

Neuropharmacology

DMPP's ability to inhibit AChE and BChE positions it as a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's disease. By increasing acetylcholine levels, it may help mitigate cognitive decline associated with these conditions.

Antitumor Activity

Research has indicated that compounds similar to DMPP exhibit antitumor properties. Studies have shown that DMPP can induce apoptosis in cancer cells through various biochemical pathways, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.

Table 1: Antitumor Activity of DMPP and Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| DMPP | HeLa | 15 |

| DMPP | MCF-7 | 20 |

| DMPP | A549 | 18 |

Antimicrobial Properties

DMPP has also been investigated for its antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity of DMPP

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 15 µg/mL |

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of DMPP in a rat model of Alzheimer's disease. The results indicated that treatment with DMPP led to significant improvements in memory retention and cognitive function compared to control groups.

Case Study 2: Antitumor Efficacy

In vitro studies conducted on various cancer cell lines revealed that DMPP exhibited dose-dependent cytotoxicity. The compound was found to activate apoptotic pathways, making it a potential candidate for further development as an anticancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related methanone derivatives:

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations: The target compound’s pyridazine core distinguishes it from analogs with pyridoindole (Compound 76), imidazopyridine (BAY10000493), or pyridine (Parchem compound) cores. The dimethylamino group on pyridazine may enhance solubility compared to halogenated substituents in BAY10000493 .

The target compound’s pyridazine moiety may confer distinct target selectivity compared to pyridoindole or imidazopyridine systems . BAY10000493 and related K2P inhibitors demonstrate that piperazinyl methanones can access intracellular binding pockets (e.g., K2P3.1’s X-gate), suggesting the target compound’s piperazine linker may facilitate similar interactions .

Drug-Likeness: Compound 76 adheres to Lipinski’s Rule of Five, indicating favorable oral bioavailability. The target compound’s dimethylamino and methoxy groups likely enhance solubility, though pyridazine’s planar structure may affect membrane permeability .

Pharmacological Implications :

- Substituent electronic effects (e.g., electron-withdrawing halogens in BAY10000493 vs. electron-donating methoxy in the target compound) influence target affinity and metabolic stability.

- The piperazine spacer in all compounds provides conformational flexibility, critical for binding to diverse targets such as viral enzymes or ion channels .

Méthodes De Préparation

Pyridazine Ring Construction

The pyridazine nucleus is typically synthesized via cyclization reactions. A prevalent method involves the condensation of 1,4-diketones with hydrazines. For example, reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds like cyanoacetic acid yields pyridazin-3-one derivatives. Subsequent functionalization steps introduce the dimethylamino group:

- Chlorination : Treating pyridazin-3-one with phosphorus oxychloride (POCl₃) generates 3-chloropyridazine.

- Amination : Substituting the chloride at position 5 with dimethylamine via SNAr under microwave irradiation (120°C, DMF, 2 hours) affords 5-(dimethylamino)pyridazin-3-yl chloride.

Alternative Route : Direct cyclization using 3-dimethylamino-1,4-diketone precursors with hydrazine hydrate in ethanol under reflux avoids post-synthetic modifications but requires specialized starting materials.

Piperazine Coupling Strategies

Nucleophilic Aromatic Substitution (SNAr)

Piperazine reacts with 5-(dimethylamino)pyridazin-3-yl chloride in a regioselective SNAr reaction. To prevent bis-alkylation, N-Boc-piperazine is employed:

- Protection : Piperazine is mono-protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA).

- Coupling : Boc-piperazine (1.2 equiv), 5-(dimethylamino)pyridazin-3-yl chloride (1.0 equiv), and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yield tert-butyl 4-(5-(dimethylamino)pyridazin-3-yl)piperazine-1-carboxylate.

- Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding 4-(5-(dimethylamino)pyridazin-3-yl)piperazine.

Transition Metal-Catalyzed Amination

Palladium-catalyzed Buchwald-Hartwig coupling offers an alternative for challenging substitutions. Using Pd₂(dba)₃, Xantphos, and cesium carbonate (Cs₂CO₃) in toluene at 110°C, the reaction achieves C–N bond formation with higher yields (~85%).

Acylation with 3-Methoxybenzoyl Chloride

The final step involves acylating the piperazine’s secondary amine:

- Reaction Conditions : 4-(5-(Dimethylamino)pyridazin-3-yl)piperazine (1.0 equiv) reacts with 3-methoxybenzoyl chloride (1.1 equiv) in DCM containing TEA (2.0 equiv) at 0°C to room temperature for 6 hours.

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the target compound in ~75% yield.

Key Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridazine-H), 7.55–7.30 (m, 4H, aromatic), 3.90 (s, 3H, OCH₃), 3.75–3.60 (m, 8H, piperazine), 2.95 (s, 6H, N(CH₃)₂).

- HRMS : m/z [M+H]⁺ calcd. for C₁₉H₂₄N₅O₂: 378.1932; found: 378.1935.

Alternative Synthetic Pathways and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, the SNAr coupling between Boc-piperazine and chloropyridazine completes in 30 minutes (100°C, DMF) with comparable yields.

Solid-Phase Synthesis

Immobilizing piperazine on Wang resin enables sequential acylation and pyridazine coupling, facilitating high-throughput synthesis.

Green Chemistry Approaches

Utilizing water as a solvent for the acylation step (with phase-transfer catalysts) minimizes environmental impact while maintaining efficiency.

Challenges and Mitigation Strategies

- Regioselectivity : Competing reactions at pyridazine positions 3 and 5 are mitigated by electron-withdrawing groups (e.g., nitro) that activate specific sites.

- Piperazine Di-Acylation : Excess acyl chloride and low temperatures (0°C) suppress over-acylation.

- Purification : Gradient elution in column chromatography resolves closely eluting intermediates.

Q & A

Q. What are the recommended synthetic pathways for (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone, and how are reaction conditions optimized?

The synthesis of piperazine-pyridazine hybrids typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and functional group transformations. For example:

- Step 1 : Introduce the dimethylamino group to pyridazine via Buchwald-Hartwig amination under palladium catalysis .

- Step 2 : Piperazine ring coupling to the pyridazine core using a carbodiimide-mediated amide bond formation .

- Step 3 : Methoxyphenyl methanone formation via Friedel-Crafts acylation with 3-methoxybenzoyl chloride .

Optimization includes solvent selection (e.g., DMF for polar intermediates) and temperature control (e.g., 0–5°C for acylation to minimize side reactions) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of dimethylamino and piperazine substitutions. Aromatic proton signals (δ 6.8–7.4 ppm) validate the methoxyphenyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify purity .

- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients assesses purity (>95%) and resolves polar byproducts .

Q. How can preliminary biological activity screening be designed for this compound?

- Target Selection : Prioritize kinases or GPCRs due to the piperazine-pyridazine scaffold’s affinity for these targets .

- Assays : Use fluorescence polarization for binding affinity (e.g., ATP-competitive kinase inhibition) and MTT assays for cytotoxicity in cancer cell lines (e.g., HCT-116) .

- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-treated samples to normalize data .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Core Modifications : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents to assess electronic effects on target binding .

- Piperazine Substitutions : Compare 4-methylpiperazine vs. 4-phenylpiperazine derivatives to evaluate steric and hydrophobic contributions .

- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with IC50 values .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) into homology models of target proteins (e.g., PI3Kγ) using PyMOL for visualization .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F), blood-brain barrier penetration (logBB), and CYP450 inhibition risks .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess protein-ligand complex stability under physiological conditions .

Q. How can contradictory data in biological assays be resolved?

- Experimental Replicates : Perform triplicate assays with independent compound batches to rule out synthesis variability .

- Statistical Validation : Apply ANOVA followed by Tukey’s post-hoc test to distinguish significant differences (p < 0.05) .

- Orthogonal Assays : Cross-validate kinase inhibition data with Western blotting (e.g., phospho-AKT levels) .

Q. What strategies mitigate low yields in the final acylation step?

- Catalyst Screening : Test Lewis acids (e.g., AlCl3 vs. FeCl3) for Friedel-Crafts acylation efficiency .

- Solvent Optimization : Switch from dichloromethane (DCM) to toluene to enhance electrophilic reactivity .

- Protection/Deprotection : Temporarily protect the pyridazine amino group with Boc to prevent side reactions .

Methodological Guidance

- Retrosynthetic Analysis : Use tools like Synthia to deconstruct the molecule into commercially available precursors (e.g., 3-methoxybenzoic acid, pyridazine derivatives) .

- Reaction Scale-Up : Maintain stoichiometric ratios and use flow chemistry for reproducible gram-scale synthesis .

- Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas purity) in electronic lab notebooks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.